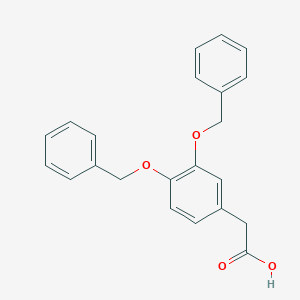

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. An example closely related to the synthesis of compounds similar to 2-(3,4-Bis(benzyloxy)phenyl)acetic acid is the formation of bis[4-(4′-carboxy-butanoyloxy)-acetophenon azine], which highlights the importance of direct methods and crystal structure determination in synthesis analysis (Centore, Ciajolo, & Tuzi, 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Bis(benzyloxy)phenyl)acetic acid is critical in determining their chemical reactivity and properties. For instance, the study on bis[4-(4′-carboxy-butanoyloxy)-acetophenon azine] revealed its triclinic crystal structure, which is pivotal for understanding the compound's interaction mechanisms and stability (Centore et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(3,4-Bis(benzyloxy)phenyl)acetic acid can include dehydrative condensation, nucleophilic ring opening, and oxidation reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting a possible reaction pathway for related compounds (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are often influenced by their molecular structure. While specific data on 2-(3,4-Bis(benzyloxy)phenyl)acetic acid is not available, studies on related compounds provide valuable insights. For instance, the crystal structure and physical properties of related compounds are crucial for understanding their potential applications and behavior under various conditions (Centore et al., 1993).

Chemical Properties Analysis

The chemical properties of compounds like 2-(3,4-Bis(benzyloxy)phenyl)acetic acid, including reactivity, stability, and interaction with other molecules, are key areas of interest. Research on similar compounds indicates a wide range of chemical behaviors, from catalytic activity in synthesis reactions to interactions that lead to complex formation (Wang, Lu, & Ishihara, 2018).

Scientific Research Applications

Synthesis of High Molecular Polymers and Polymer Modification : 2-(3,4-Bis(benzyloxy)phenyl)acetic acid can be used as a monomer in the synthesis of high molecular polymers such as polycarbonate, epoxy resin, and polyester, and for polymer modification (Zeng Chong-yu, 2008).

Dopexamine Dihydrochloride Synthesis : This compound plays a role in the synthesis of dopexamine dihydrochloride, a medication used in heart failure. It's utilized in a benzyl protecting protocol for the concise synthesis of dopexamine dihydrochloride (Yan-Ming Guo et al., 2015).

Development of Photoresists : In the context of lithographic performance, this compound has been involved in the development of novel ester acetal polymers used in two-component positive photoresists, showing potential for clear pattern formation with high resolution and sensitivity (Liyuan Wang et al., 2007).

Metal Ion Coordination Studies : Its derivatives have been studied for metal coordination at the air-water interface, providing insights into the behavior of metal complexes and their interactions with organic molecules (Jeong-Im Yang et al., 2011).

Synthesis of Antioxidant Compounds : A derivative of 2-(3,4-Bis(benzyloxy)phenyl)acetic acid was used in the synthesis of compounds with antioxidant activity, showing potential in the development of novel antioxidant agents (M. Gouda et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFNOAGIQWNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340123 | |

| Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1699-61-2 | |

| Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)

![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)